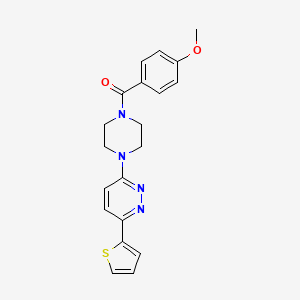

(4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a research compound. It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels .

Synthesis Analysis

The compound has been synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The structures of the synthesized compounds were elucidated .Molecular Structure Analysis

The compound with the best acetylcholinesterase activity was found to carry a p-methylphenyl group . Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the acetylcholinesterase crystal structure .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving the formation of 3(2H)-pyridazinone and 1,2,4-triazole ring structures .Physical And Chemical Properties Analysis

The molecular formula of the compound is C22H24N6O3 and its molecular weight is 420.473.Scientific Research Applications

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. Specifically, the compound “(4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” exhibits promising antiviral properties. For instance:

- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A .

- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives effectively combat Coxsackie B4 virus .

- Notably, the derivative (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone displayed significant anti-HIV activity .

Material Science: Composite Formation

The compound can serve as a reactant for synthesizing Pd(I)–poly[4-(thiophen-3yl)-aniline] composite materials through in situ polymerization and composite formation methods .

Perovskite Solar Cells (PSCs)

In the realm of renewable energy, N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole-transporting materials (HTMs) have been investigated for perovskite solar cells. These HTMs, such as CP1 and CP2, contribute to efficient charge transport in PSCs .

Antimicrobial Properties

Thiophene derivatives, including those containing the “(4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” scaffold, exhibit antimicrobial activity . This property is valuable for combating bacterial and fungal infections.

Antitumor Potential

Although specific data on the compound’s antitumor activity are scarce, indole derivatives have been investigated as potential anticancer agents. Their diverse biological activities make them intriguing candidates for further research in oncology.

Mechanism of Action

Target of Action

The primary targets of (4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .

Mode of Action

(4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which is beneficial for cognitive functions .

Biochemical Pathways

The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE . The downstream effects include an increase in acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease .

Pharmacokinetics

The compound’s interaction with its targets and its inhibitory activities have been studied .

Result of Action

The molecular and cellular effects of (4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone’s action include an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can lead to improved cognitive functions, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Future Directions

properties

IUPAC Name |

(4-methoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-26-16-6-4-15(5-7-16)20(25)24-12-10-23(11-13-24)19-9-8-17(21-22-19)18-3-2-14-27-18/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIKVLAFUAWVRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)

![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2697497.png)

![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2697502.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)

![5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2697510.png)

![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)